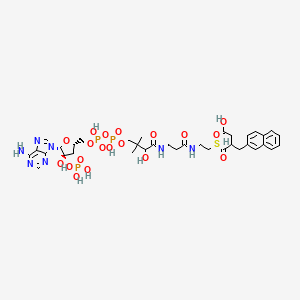
Ritipénème
Vue d'ensemble
Description
Ritipenem is a synthetic antibiotic compound belonging to the penem class, which is structurally related to both penicillins and cephalosporins. It has been studied for its potential in treating various bacterial infections due to its broad-spectrum activity.
Synthesis Analysis
The total synthesis of Ritipenem involves the construction of the penem thiazoline ring, incorporating two 2C units derived from glycolic acid. This innovative approach to synthesizing Ritipenem Acoxyl and Ritipenem showcases a method starting from a specific azetidin-2-one derivative, highlighting the efficiency of glycolic acid manipulation in penem synthesis (W. Cabri et al., 1993).
Molecular Structure Analysis
Structural studies of Ritipenem Acoxil have been conducted using single crystal X-ray diffraction analysis. These studies reveal detailed stereochemical features of Ritipenem Acoxil and discuss the significance of the C-5 configuration in determining the compound's chiroptical properties (G. Franceschi et al., 1993).
Chemical Reactions and Properties
Ritipenem exhibits potent bacteriolytic activity against Haemophilus influenzae, associated with its unique profile of affinities for penicillin-binding proteins (PBPs). The selective inactivation of PBP 1b is essential for inducing bacterial cell lysis, suggesting the mechanism of action involves binding to specific PBPs, which interferes with bacterial cell wall synthesis (T. Inui et al., 1999).
Physical Properties Analysis
The pharmacokinetics and tolerability of Ritipenem Acoxil have been studied in healthy volunteers, providing insights into the compound's behavior in the human body, including absorption rates, half-life, and excretion mechanisms. Such studies are essential for understanding how the compound distributes and metabolizes but are excluded from this analysis as per the request to omit drug use and pharmacokinetics information (I. Poggesi et al., 1997).
Chemical Properties Analysis
Further chemical analysis of Ritipenem involves understanding its metabolic fate, including absorption, distribution, metabolism, and excretion in animal models. Such studies offer insights into the biochemical interactions and transformations Ritipenem undergoes in biological systems. Notably, the placental transfer and milk excretion studies in rats highlight its biochemical dynamics without focusing on therapeutic aspects (Y. Esumi et al., 1996).
Applications De Recherche Scientifique
Activité bactériolytique contre Haemophilus influenzae
Le Ritipénème a démontré une activité bactériolytique puissante contre Haemophilus influenzae. Cette activité est cruciale car H. influenzae est un agent pathogène humain important qui provoque de graves infections respiratoires, des otites et des méningites {svg_1}. La capacité du this compound à induire la lyse bactérienne pourrait être essentielle pour le développement de nouveaux traitements contre les infections causées par ce pathogène.
Affinité pour les protéines de liaison à la pénicilline (PBP)
Le composé présente un profil caractéristique d'affinités pour les PBP de H. influenzae. Le this compound se lie préférentiellement à la PBP 1b, qui est suggérée comme étant essentielle pour induire la lyse des cellules de H. influenzae {svg_2}. La compréhension de cette affinité de liaison peut aider à concevoir des antibiotiques avec des mécanismes d'action ciblés contre des PBP spécifiques.
Biodisponibilité orale
Le this compound-acoxil, l'ester acétoxymethyl du this compound, est biodisponible par voie orale, ce qui constitue un avantage significatif pour l'utilisation clinique {svg_3}. Cette propriété pourrait conduire à des options de traitement plus accessibles pour les patients, en particulier dans les milieux ambulatoires.
Propriétés antibiotiques à large spectre
Le this compound est connu pour être puissant contre les bactéries à Gram positif et à Gram négatif {svg_4}. Cette activité à large spectre en fait un antibiotique polyvalent qui pourrait être utilisé pour traiter diverses infections bactériennes.
Pharmacocinétique et tolérance
Des études sur la pharmacocinétique et la tolérance du this compound acoxil chez des volontaires sains après des administrations orales multiples ont été réalisées {svg_5}. Ces recherches sont fondamentales pour déterminer les dosages appropriés et comprendre le métabolisme du médicament dans l'organisme humain.
Mécanisme D'action
Target of Action
Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of Ritipenem is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .
Mode of Action
Ritipenem’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, Ritipenem inhibits cell wall synthesis, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Ritipenem are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, Ritipenem disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .
Pharmacokinetics
Oral Ritipenem (Ritipenem acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of ritipenem and/or transformation of the prodrug to compounds other than ritipenem .
Result of Action
The result of Ritipenem’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with Ritipenem . Its bacteriolytic activity is highly potent against Haemophilus influenzae .
Action Environment
The action of Ritipenem can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by Ritipenem . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Ritipenem.
Safety and Hazards
Ritipenem users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UWBRJAPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84845-58-9 (Parent) | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60868840 | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84845-57-8 | |
| Record name | Ritipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ritipenem exert its antibacterial effect?
A1: Ritipenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []
Q2: Does Ritipenem show preferential binding to specific PBPs?
A2: Yes, studies have shown that Ritipenem preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []
Q3: Can binding to other PBPs affect Ritipenem's activity?
A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of Ritipenem. [] This suggests that the specific PBP binding profile of Ritipenem contributes to its overall antibacterial effect.
Q4: What is the molecular formula and weight of Ritipenem?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of Ritipenem, this information can be found in chemical databases and scientific literature.
Q5: Is there any spectroscopic data available for Ritipenem?
A5: The provided abstracts do not contain details on spectroscopic data for Ritipenem. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.
Q6: What is the metabolic fate of Ritipenem?
A7: Ritipenem is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []
Q7: Is there evidence of Ritipenem transfer across the placenta or into breast milk?
A9: Research in rats suggests that a small amount of radioactivity from Ritipenem acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using Ritipenem in pregnant or breastfeeding individuals.
Q8: What is the spectrum of activity of Ritipenem?
A10: Ritipenem demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, Ritipenem shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []
Q9: Has Ritipenem been evaluated in clinical trials?
A11: Several clinical trials have investigated the efficacy and safety of Ritipenem in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of Ritipenem in treating bacterial infections.
Q10: What are the known mechanisms of resistance to Ritipenem?
A10: Although Ritipenem exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:
- Reduced permeability of the outer membrane: This mechanism limits the entry of Ritipenem into bacterial cells, making it less effective. []
- Efflux pumps: Some bacteria possess efflux pumps that actively remove Ritipenem from the cell, reducing its intracellular concentration. []
- Alterations in PBPs: Mutations in PBPs can decrease their affinity for Ritipenem, rendering the drug less effective in inhibiting cell wall synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



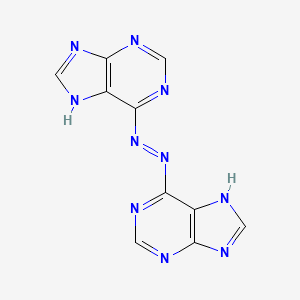
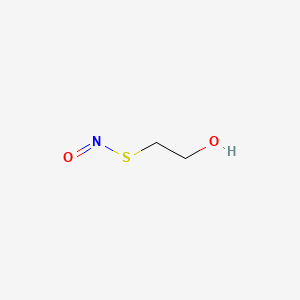
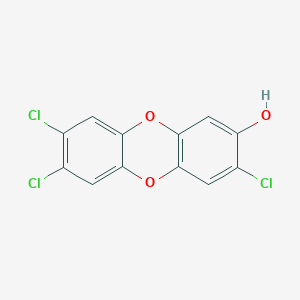

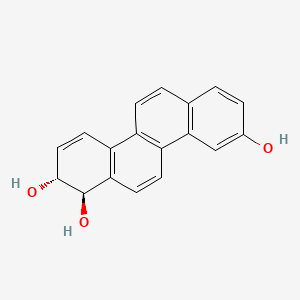

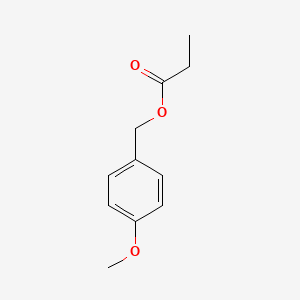

![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
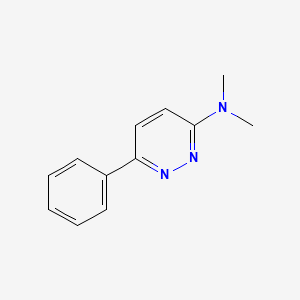
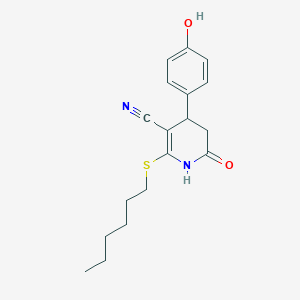
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
